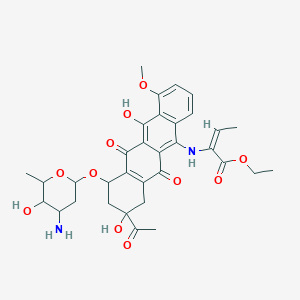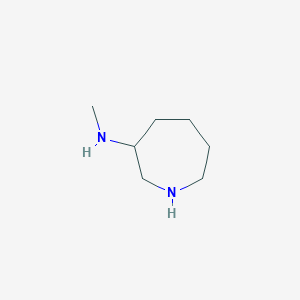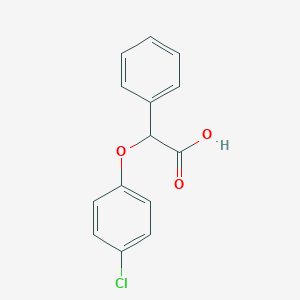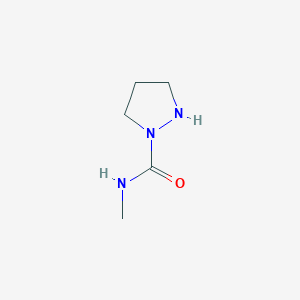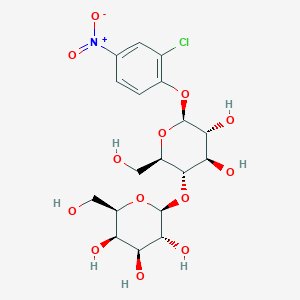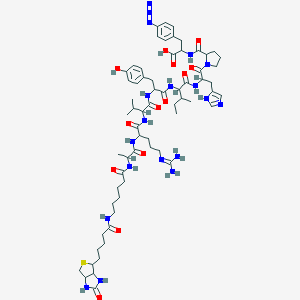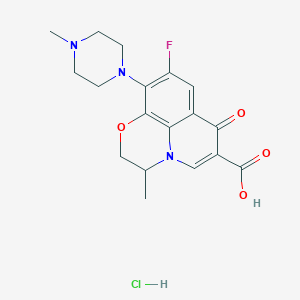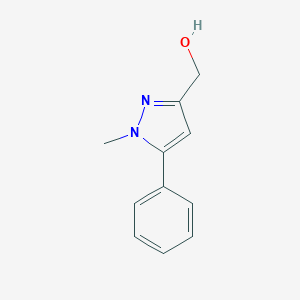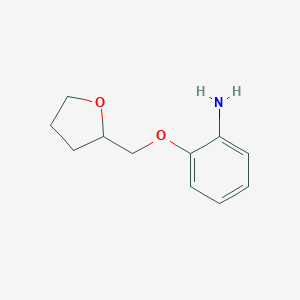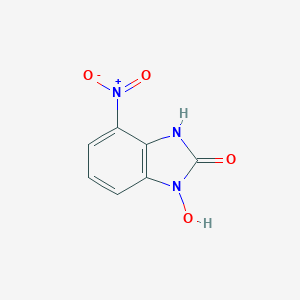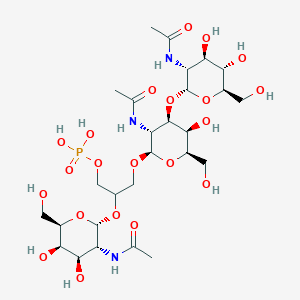
Capsular polysaccharide type 6, actinobacillus pleuropneumoniae
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Capsular polysaccharide type 6 of Actinobacillus pleuropneumoniae is a bacterial pathogen that causes porcine pleuropneumonia, a severe respiratory disease in pigs. The capsule is a protective layer that surrounds the bacteria, allowing it to evade the host's immune system and cause infection. The capsular polysaccharide type 6 is one of the most important virulence factors of A. pleuropneumoniae, and understanding its synthesis, mechanism of action, and physiological effects is crucial for developing effective control measures against this pathogen.
Wirkmechanismus
The exact mechanism of action of capsular polysaccharide type 6 in A. pleuropneumoniae is not fully understood. However, it is known that the capsule plays a crucial role in evading the host's immune system by preventing the recognition and clearance of the bacteria by immune cells. The capsule may also contribute to the adhesion and invasion of A. pleuropneumoniae to host cells, allowing the bacteria to establish infection.
Biochemische Und Physiologische Effekte
Capsular polysaccharide type 6 of A. pleuropneumoniae has been shown to have several biochemical and physiological effects. The polysaccharide is highly antigenic and can induce a strong immune response in pigs. It also has a high molecular weight, which may contribute to its ability to evade the host's immune system. Capsular polysaccharide type 6 has also been shown to be involved in the formation of biofilms, which may contribute to the persistence of A. pleuropneumoniae in the environment.
Vorteile Und Einschränkungen Für Laborexperimente
The use of capsular polysaccharide type 6 in laboratory experiments has several advantages and limitations. One advantage is that the polysaccharide is highly immunogenic and can induce a strong immune response in pigs. This makes it an attractive candidate for vaccine development. However, the synthesis of capsular polysaccharides in bacteria is a complex process that may be difficult to replicate in the laboratory. In addition, the high molecular weight of capsular polysaccharide type 6 may make it difficult to purify and characterize.
Zukünftige Richtungen
There are several future directions for research on capsular polysaccharide type 6 of A. pleuropneumoniae. One direction is to further elucidate the mechanism of action of the polysaccharide, particularly in relation to its role in evading the host's immune system and contributing to the adhesion and invasion of host cells. Another direction is to explore the potential of capsular polysaccharide type 6 as a vaccine antigen for other bacterial pathogens. Finally, there is a need to develop more efficient methods for the synthesis and purification of capsular polysaccharides in the laboratory, which may facilitate their use in vaccine development and other applications.
Synthesemethoden
The synthesis of capsular polysaccharides in bacteria is a complex process that involves a series of enzymatic reactions. In A. pleuropneumoniae, the genes responsible for capsular polysaccharide synthesis are located in a cluster known as the cps locus. The synthesis of capsular polysaccharide type 6 in A. pleuropneumoniae involves the sequential action of glycosyltransferases, acetyltransferases, and other enzymes that modify the repeating units of the polysaccharide.
Wissenschaftliche Forschungsanwendungen
Capsular polysaccharide type 6 of A. pleuropneumoniae has been extensively studied in the context of vaccine development. Several studies have shown that capsular polysaccharide type 6 is a major immunogen that can induce protective immunity against A. pleuropneumoniae infection in pigs. The use of capsular polysaccharide type 6 as a vaccine antigen has the potential to reduce the incidence of porcine pleuropneumonia and improve the welfare of pigs.
Eigenschaften
CAS-Nummer |
119903-55-8 |
|---|---|
Produktname |
Capsular polysaccharide type 6, actinobacillus pleuropneumoniae |
Molekularformel |
C27H48N3O21P |
Molekulargewicht |
781.7 g/mol |
IUPAC-Name |
[3-[(2R,3R,4R,5R,6R)-3-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate |
InChI |
InChI=1S/C27H48N3O21P/c1-9(34)28-16-22(40)19(37)13(4-31)49-26(16)47-12(8-46-52(42,43)44)7-45-25-18(30-11(3)36)24(21(39)15(6-33)48-25)51-27-17(29-10(2)35)23(41)20(38)14(5-32)50-27/h12-27,31-33,37-41H,4-8H2,1-3H3,(H,28,34)(H,29,35)(H,30,36)(H2,42,43,44)/t12?,13-,14-,15-,16-,17-,18-,19+,20-,21+,22-,23-,24-,25-,26+,27-/m1/s1 |
InChI-Schlüssel |
AWKIAVUDIDGXHF-UFFYTIMTSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@H]2[C@H]([C@@H](O[C@@H]([C@@H]2O)CO)OCC(COP(=O)(O)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)C)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OCC(COP(=O)(O)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OCC(COP(=O)(O)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C)CO)O)O |
Synonyme |
capsular polysaccharide type 6, Actinobacillus pleuropneumoniae CP 6-AP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



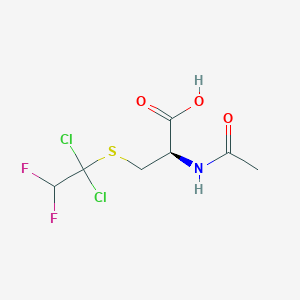
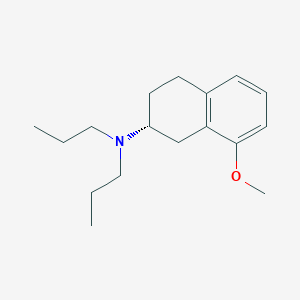
![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)
![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)
